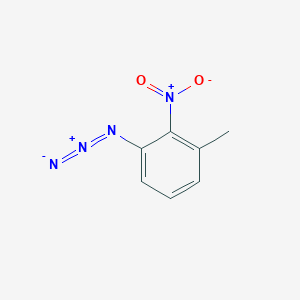

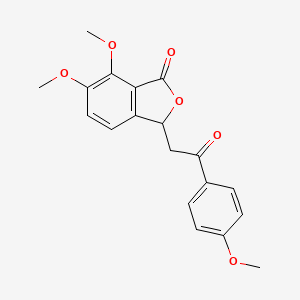

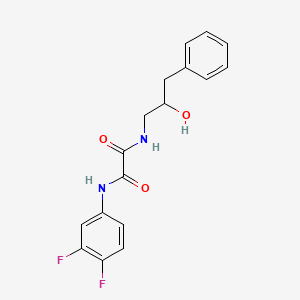

![molecular formula C18H18FN5O2 B3002429 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 921889-80-7](/img/structure/B3002429.png)

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound , N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide, is a derivative of the pyrazolo[3,4-d]pyrimidine family. This family of compounds has been studied for their potential as anti-tumor agents, as well as for their ability to inhibit certain enzymes such as cathepsins B and K, which are involved in various physiological and pathological processes.

Synthesis Analysis

The synthesis of related pyrazolo[3,4-d]pyrimidine derivatives involves a series of cyclocondensation reactions. For instance, an efficient method to obtain a precursor, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate, was developed using condensation reactions of 4-methylbenzenesulfonylhydrazide with ethyl 2-cyano-3-ethoxyacrylate . Further cyclocondensation reactions with various reagents such as urea, thiourea, and hydrazine hydrate analogues can lead to a diverse array of pyrazolo[3,4-d]pyrimidine derivatives . Similarly, novel 5-(N-Boc-N-benzyl-2-aminoethyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carboxamides were synthesized from methyl 3-amino-1H-pyrazole-4-carboxylate and methyl 5-(benzyl(tert-butoxycarbonyl)amino)-3-oxopentanoate through cyclocondensation, hydrolysis, and amidation steps .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The structure of one of the precursor compounds was confirmed by X-ray crystallography, which provides a detailed view of the molecular conformation and arrangement . The specific compound of interest would likely have a similar fused ring system with additional substituents, such as the 2-fluorobenzyl group and the cyclopropanecarboxamide moiety, which could affect its molecular interactions and biological activity.

Chemical Reactions Analysis

The chemical reactivity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by the functional groups attached to the core structure. The presence of amino groups, ester functionalities, and other substituents allows for further chemical modifications, such as amidation reactions, which are used to produce the final carboxamide derivatives . These reactions are crucial for the synthesis of compounds with potential biological activity and for the development of new therapeutic agents.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide are not detailed in the provided papers, related compounds in the pyrazolo[3,4-d]pyrimidine family generally exhibit properties that make them suitable for biological studies. These properties include solubility in common organic solvents, stability under physiological conditions, and the ability to interact with biological targets such as enzymes . The inhibition of cathepsins B and K by similar compounds suggests that they can penetrate cellular membranes and engage with intracellular proteins .

科学的研究の応用

Synthesis and Biological Evaluation

- N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is involved in the synthesis of novel pyrazolopyrimidines derivatives. These compounds show potential as anticancer agents and inhibitors of 5-lipoxygenase, an enzyme involved in inflammation and allergic reactions. This implies their use in cancer treatment and inflammation-related diseases (Rahmouni et al., 2016).

Anticonvulsant Activity

- Pyrazolopyrimidines, including analogues of N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide, have been studied for their anticonvulsant properties. These compounds have shown varied effectiveness in preventing seizures in animal models (Kelley et al., 1995).

Solid-Phase Synthesis Method

- A solid-phase synthetic method has been developed for N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, which are based on this compound's scaffold. This method is significant for the production of compound libraries for pharmaceutical research (Heo & Jeon, 2017).

Novel Synthesis and Anticancer Activity

- New pyrazolo[3,4-d]pyrimidine analogues of this compound have been synthesized and evaluated for their anticancer activity. One of the compounds demonstrated significant in vitro cell growth inhibitory activity, indicating the potential for cancer treatment (Taylor & Patel, 1992).

Enzymatic Activity Studies

- The compound has been used in the synthesis of pyrazolopyrimidinyl keto-esters and their derivatives, which showed a potent effect on increasing the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This suggests potential applications in biotechnology or biofuel production (Abd & Awas, 2008).

作用機序

Target of Action

The primary target of this compound is the soluble guanylate cyclase (sGC) . sGC is present in various cell types, including the smooth muscle cells of blood vessels, and is activated by the endogenous ligand nitric oxide (NO) .

Mode of Action

The compound binds to the sGC and stimulates the production of the intracellular second messenger, guanosine 3′,5′-cyclic monophosphate (cGMP), in the absence of NO . It also stabilizes the NO-sGC binding and enhances the effect of endogenous NO on cGMP production .

Biochemical Pathways

The activation of sGC and the subsequent increase in cGMP production mediate various physiological and tissue-protective effects. These include peripheral, coronary, and pulmonary vasorelaxation, inhibition of smooth muscle proliferation, as well as leukocyte recruitment and platelet function .

Result of Action

The stimulation of sGC and the increase in cGMP production result in various physiological effects. These effects include vasorelaxation and inhibition of smooth muscle proliferation, which could potentially be beneficial in conditions such as chronic heart failure .

特性

IUPAC Name |

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN5O2/c19-15-4-2-1-3-13(15)10-23-11-21-16-14(18(23)26)9-22-24(16)8-7-20-17(25)12-5-6-12/h1-4,9,11-12H,5-8,10H2,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEGRBMJQOWFLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

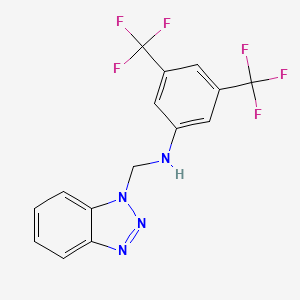

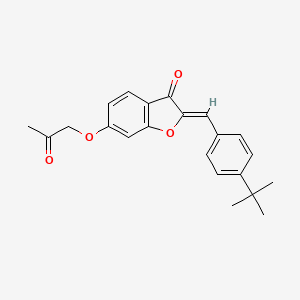

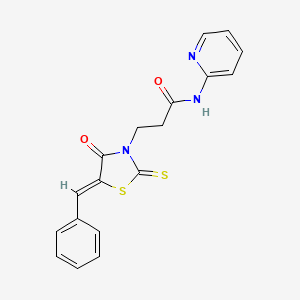

![(Z)-2-(4-ethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B3002350.png)

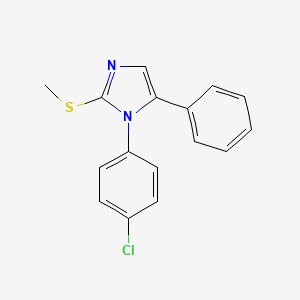

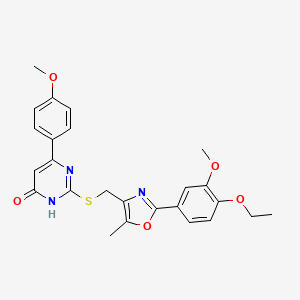

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B3002367.png)

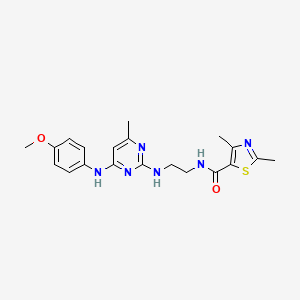

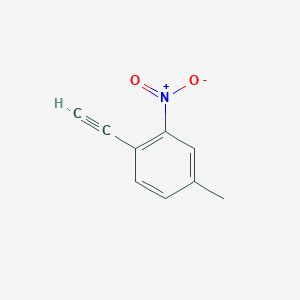

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B3002368.png)